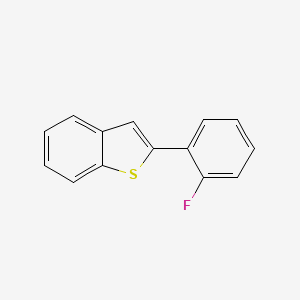

![molecular formula C20H19N7O2S B2364599 2-({3-[4-(dimethylamino)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1116071-33-0](/img/structure/B2364599.png)

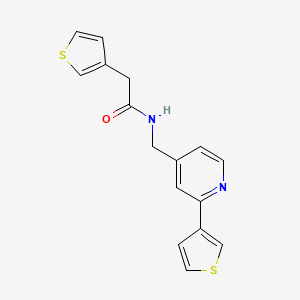

2-({3-[4-(dimethylamino)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom. Spirocyclic compounds are often used in medicinal chemistry due to their three-dimensional structure.

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a methoxy group (-OCH3) and a sulfonyl group (-SO2-) .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a sulfonyl group might increase the compound’s acidity, while the methoxy group might increase its polarity .Scientific Research Applications

Synthesis and Chemical Transformations

- Research has developed methods for synthesizing fused heterocycles from precursors like 1-aryl-5-methoxypyrrolones. Aziridine and hydroxylamine reactions lead to diverse derivatives, including 2,7-diazaspiro[4.4]nona-3,6-diene and oxime derivatives, contributing to the chemical versatility of related compounds (El-Nabi, 2002).

Photoresponsive Materials

- A study on photoresponsive molecularly imprinted hydrogels used azobenzene-containing monomers for the photoregulated release and uptake of pharmaceuticals, showcasing the potential of structurally related compounds in creating stimuli-responsive materials (Gong, Wong, & Lam, 2008).

Pharmaceutical Applications

- Certain compounds have been characterized for their affinity and selectivity towards specific receptors, demonstrating the relevance of N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide derivatives in the development of therapeutic agents (Grimwood et al., 2011).

Catalysis and Green Chemistry

- The hydrogenation process for synthesizing certain acetamide derivatives highlights the role of catalysis in the green synthesis of industrial and pharmaceutical intermediates, underscoring the environmental and economic benefits of such methods (Zhang, 2008).

Bioactive Compound Synthesis

- Innovative approaches have led to the synthesis of biologically active compounds based on the Ugi reaction, with potential applications in medicinal chemistry and drug development. These studies illustrate the broad utility of N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide derivatives (Amirani Poor et al., 2018).

Anticancer Research

- The design and synthesis of certain acetamide derivatives have been explored for their in vitro cytotoxic activity against cancer cell lines, highlighting the potential of these compounds in cancer therapy research (Al-Sanea et al., 2020).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[3-[4-(dimethylamino)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O2S/c1-26(2)13-7-9-14(10-8-13)27-18(29)15-5-3-4-6-16(15)23-20(27)30-11-17(28)24-19-21-12-22-25-19/h3-10,12H,11H2,1-2H3,(H2,21,22,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKCOSZFTFOPPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)

![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)

![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2364523.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364524.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)

![methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2364531.png)

![Methyl (E)-4-[methyl-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-4-oxobut-2-enoate](/img/structure/B2364532.png)

![3-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2364533.png)